molecular formula C13H16O5 B1586345 Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate CAS No. 60946-77-2

Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate

Cat. No. B1586345
CAS RN: 60946-77-2
M. Wt: 252.26 g/mol
InChI Key: QRKTUHDGFMRYGB-UHFFFAOYSA-N
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Description

“Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate” is likely a derivative of the phenethylamine class . Phenethylamines are a class of compounds that often have psychoactive properties and include various neurotransmitters such as dopamine .


Synthesis Analysis

While specific synthesis methods for “Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate” are not available, similar compounds like 3,4-Dimethoxyphenethylamine have been synthesized from multi-step sequences starting from vanillin . Protodeboronation of alkyl boronic esters has also been reported, which could potentially be relevant depending on the specific synthesis route .

Scientific Research Applications

  • Spectroscopic and Diffractometric Study : A study by Vogt et al. (2013) in "Crystal Growth & Design" investigated the polymorphic forms of a related compound, focusing on their spectroscopic and diffractometric characteristics. This research highlights the challenges in analytical and physical characterization of such compounds using various molecular spectroscopic methods (Vogt et al., 2013).

  • Synthesis Approaches : Larionova et al. (2013) in the "Russian Chemical Bulletin" developed a method for synthesizing substituted ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates. This approach emphasizes the regioselectivity in reactions involving ethyl cyanoacetate and carbon disulfide, which is crucial for the synthesis of complex organic molecules (Larionova et al., 2013).

  • Bridged-Ring Nitrogen Compounds : Research by Gentles et al. (1991) in the "Journal of The Chemical Society-Perkin Transactions 1" explored the synthesis of bridged 3-benzazepine derivatives, using ethyl 3,4-dimethoxyphenyl(phenyl)acetate as a starting material. This study provides insights into the application of ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate derivatives in creating complex organic structures (Gentles et al., 1991).

  • Microbial Synthesis : Bardot et al. (1996) in "Tetrahedron-Asymmetry" reported the microbial synthesis of a related compound, showcasing the potential of biotechnological methods in synthesizing complex organic molecules (Bardot et al., 1996).

  • Catalytic Applications : Pericas et al. (2008) in "Tetrahedron" described the use of zinc(II) oxide as an efficient catalyst for the transesterification of β-ketoesters, including methyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate. This highlights the compound's relevance in catalytic processes leading to high yields (Pericas et al., 2008).

  • Enantioselective Reduction : A study by Salvi and Chattopadhyay (2006) in "Bioorganic & Medicinal Chemistry" demonstrated the enantioselective reduction of ethyl 3-aryl-3-oxopropanoates using the fungus Rhizopus arrhizus. This research is significant for understanding the biocatalytic potential of this compound (Salvi & Chattopadhyay, 2006).

properties

IUPAC Name

ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-4-18-13(15)8-11(14)10-6-5-9(16-2)7-12(10)17-3/h5-7H,4,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRKTUHDGFMRYGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374335
Record name ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate

CAS RN

60946-77-2
Record name ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 60946-77-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
YF Chen, YC Lin, PK Huang, HC Chan, SC Kuo… - Bioorganic & medicinal …, 2013 - Elsevier
Novel 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives 12a–n were designed and prepared through an intramolecular cyclization reaction and evaluated for in …
Number of citations: 46 www.sciencedirect.com
RB Ruggeri, L Buckbinder, SW Bagley… - Journal of medicinal …, 2015 - ACS Publications
Myeloperoxidase (MPO) is a heme peroxidase that catalyzes the production of hypochlorous acid. Clinical evidence suggests a causal role for MPO in various autoimmune and …
Number of citations: 52 pubs.acs.org
W Zhang, S Lun, LL Liu, S Xiao, G Duan… - Journal of medicinal …, 2019 - ACS Publications
Our group recently reported the identification of novel coumestan derivatives as Mycobacterium tuberculosis (Mtb) Pks13-thioesterase (TE) domain inhibitors, with mutations observed (…
Number of citations: 32 pubs.acs.org
UA Kshirsagar, R Parnes, H Goldshtein… - … A European Journal, 2013 - Wiley Online Library
An iron‐based cross‐dehydrogenative coupling (CDC) approach was applied for the diversity‐oriented synthesis of coumestrol‐based selective estrogen receptor modulators (SERMs), …
LD Funt, MS Novikov, GL Starova, AF Khlebnikov - Tetrahedron, 2018 - Elsevier
New heterocyclic betaines, 4-aryl-5-(alkoxycarbonyl)-2-oxo-3-(pyridin-1-ium-1-yl)-2,3-dihydro-1H-pyrrol-3-ides, were synthesized in good yields by the reaction of alkyl 2H-azirine-2-…
Number of citations: 11 www.sciencedirect.com
R Parnes, H Reiss, D Pappo - The Journal of Organic Chemistry, 2018 - ACS Publications
The copper(II) trifluoromethanesulfonate-catalyzed Pummerer reaction of β-ketosulfoxides with 1,3-dicarbonyl compounds or π-nucleophiles such as phenols, arenes, and …
Number of citations: 22 pubs.acs.org
J Son - 2018 - indigo.uic.edu
N-Heterocyclic scaffolds are commonly found in natural products and marketed pharmaceuticals. Within this class of privileged molecules β-lactams have been extensively targeted for …
Number of citations: 2 indigo.uic.edu

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